4-(2-Mercaptoethyl)piperazin-2-ol
Description
4-(2-Mercaptoethyl)piperazin-2-ol is a heterocyclic compound featuring a piperazine backbone with a hydroxyl (-OH) group at position 4 and a 2-mercaptoethyl (-SCH2CH2-) substituent. This structure confers unique physicochemical properties, such as moderate solubility in aqueous media (due to the hydroxyl group) and reactivity via its thiol (-SH) moiety.
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
4-(2-sulfanylethyl)piperazin-2-ol |
InChI |
InChI=1S/C6H14N2OS/c9-6-5-8(3-4-10)2-1-7-6/h6-7,9-10H,1-5H2 |
InChI Key |
OSEITMFUIZBIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)O)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-(2-Mercaptoethyl)piperazin-2-ol, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions provides a modular approach to synthesizing highly substituted piperazines . Visible-light-promoted decarboxylative annulation protocols and base-free Pd-catalyzed oxidative cyclization of alkenes are also utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Mercaptoethyl)piperazin-2-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
4-(2-Mercaptoethyl)piperazin-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential antimicrobial and anti-biofilm properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Mercaptoethyl)piperazin-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with protein thiols, potentially affecting enzyme activity and protein function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The piperazine ring can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 4-[N-(2-Mercaptoethyl)]aminopyridine-2,6-dicarboxylic Acid
- Structure : Contains a pyridine ring with carboxylic acid groups and a mercaptoethylamine side chain.
- Key Differences: Unlike 4-(2-Mercaptoethyl)piperazin-2-ol, this compound is negatively charged at physiological pH, reducing its membrane permeability. It exhibits slight inhibitory activity against E.
- Relevance : Highlights the impact of charge and aromaticity on bioactivity compared to piperazine-based derivatives.
(b) 2-(Dimethylamino)ethanethiol
- Structure: A linear molecule with a dimethylamino group and terminal thiol.
- Key Differences : Lacks the piperazine ring and hydroxyl group, resulting in higher lipophilicity. Used in organic synthesis for thiol-ene reactions but lacks the multifunctionality of 4-(2-Mercaptoethyl)piperazin-2-ol .
- Relevance : Demonstrates how structural simplicity affects application scope.
(c) Tris-(2-mercaptoethyl)amine (NS3) and NS3COOH
- Structure : NS3 has three mercaptoethyl arms; NS3COOH adds a carboxyl group.
- Key Differences : NS3 forms stable Re-188 and Tc-99m complexes for radiopharmaceuticals, while NS3COOH’s carboxyl group enhances hydrophilicity and renal excretion. Comparatively, 4-(2-Mercaptoethyl)piperazin-2-ol’s hydroxyl group may offer similar solubility benefits but with a simpler structure .
- Relevance : Illustrates how substituents modulate metal-binding efficacy and pharmacokinetics.
(d) Olanzapine (2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine)
- Structure : A piperazine-containing antipsychotic with a benzodiazepine framework.
- Key Differences : Olanzapine’s methylpiperazine and aromatic systems target CNS receptors, whereas 4-(2-Mercaptoethyl)piperazin-2-ol’s thiol and hydroxyl groups suggest divergent applications (e.g., biochemical tools vs. therapeutics) .
- Relevance : Emphasizes structural diversity within piperazine derivatives.
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
